8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a bicyclic structure consisting of a pyridine ring fused with a partially saturated pyrazine ring. The tetrahydro designation indicates that the 1,2,3,4-positions of the naphthyridine core contain four additional hydrogen atoms, resulting in saturation of one of the two rings in the bicyclic system. This partial saturation significantly influences the overall molecular geometry and conformational flexibility compared to the fully aromatic 1,5-naphthyridine parent compound. The presence of the methoxy group at the 8-position introduces additional steric and electronic effects that affect the overall molecular conformation.
The conformational analysis of tetrahydronaphthyridine derivatives reveals that these compounds exhibit significant flexibility due to the saturated portion of the bicyclic ring system. The saturated ring typically adopts envelope or half-chair conformations, which can interconvert through pseudorotational processes. The methoxy substituent at position 8 provides additional conformational constraints while simultaneously offering sites for potential intermolecular interactions through its oxygen atom. The nitrogen atoms at positions 1 and 5 of the naphthyridine core contribute to the overall molecular polarity and can participate in hydrogen bonding interactions, influencing the preferred conformational states of the molecule.
Computational studies on related 1,5-naphthyridine derivatives have demonstrated that these bicyclic systems exhibit relatively planar aromatic portions with localized flexibility in the saturated regions. The specific positioning of the methoxy group in this compound creates a unique electronic environment that affects both the ground-state geometry and the barrier heights for conformational interconversion processes. The presence of electron-donating methoxy group enhances the electron density of the aromatic system, potentially stabilizing certain conformational arrangements through favorable electronic interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals for the methoxy group, appearing as a sharp singlet around 3.8-4.0 parts per million due to the three equivalent methyl protons. The tetrahydro portion of the molecule generates complex multipets in the aliphatic region, typically between 1.5-3.5 parts per million, corresponding to the methylene protons of the saturated ring system. The aromatic protons of the pyridine ring appear in the downfield region, usually between 6.5-8.5 parts per million, with specific chemical shifts dependent on the electronic environment created by the nitrogen atoms and methoxy substituent.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the structural framework through distinct signals for aromatic and aliphatic carbons. The methoxy carbon typically appears around 55-60 parts per million, while the aromatic carbons of the naphthyridine core exhibit signals between 100-160 parts per million. The quaternary carbons bearing nitrogen atoms show characteristic chemical shifts that reflect their unique electronic environments. The saturated carbons of the tetrahydro portion generate signals in the aliphatic region, typically between 20-50 parts per million, providing information about the ring conformation and substitution patterns.
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers. The carbon-oxygen stretching of the methoxy group generates a strong absorption band around 1000-1300 wavenumbers. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations produce characteristic bands in the 1400-1600 wavenumber region, providing fingerprint information for structural identification.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the this compound structure. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of 164.20 grams per mole. Common fragmentation patterns include loss of the methoxy group (loss of 31 mass units) and various fragmentations of the tetrahydro ring system. Electrospray ionization mass spectrometry typically produces protonated molecular ions, facilitating structural confirmation and purity assessment.
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic analysis of naphthyridine derivatives, including tetrahydro variants, reveals important structural information about solid-state conformations and intermolecular interactions. X-ray diffraction studies on related compounds demonstrate that these bicyclic systems typically exhibit relatively planar aromatic portions with specific geometric parameters for bond lengths and angles. The tetrahydro ring portion shows chair or envelope conformations, depending on the specific substitution pattern and crystal packing forces. The presence of nitrogen atoms in the ring system creates opportunities for hydrogen bonding interactions that significantly influence crystal packing arrangements.
Single crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles that define the three-dimensional molecular structure. For naphthyridine derivatives, typical carbon-nitrogen bond lengths range from 1.32-1.38 angstroms for aromatic bonds and 1.45-1.48 angstroms for saturated bonds. The methoxy group exhibits standard carbon-oxygen bond lengths around 1.43 angstroms, with the oxygen-methyl bond length approximately 1.42 angstroms. Bond angles within the aromatic system conform to expected values for pyridine-type heterocycles, typically ranging from 115-125 degrees.
Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Naphthyridine derivatives frequently exhibit pi-pi stacking interactions between aromatic rings, with typical interplanar distances of 3.3-3.8 angstroms. The methoxy oxygen atom can participate in weak hydrogen bonding interactions with aromatic protons from neighboring molecules, contributing to the overall crystal stability. The nitrogen atoms of the naphthyridine core may also engage in weak intermolecular interactions that influence the preferred crystal packing arrangement.
Powder X-ray diffraction patterns provide characteristic peaks that serve as fingerprints for phase identification and purity assessment. The diffraction patterns of crystalline this compound would exhibit specific peak positions and intensities reflecting the unit cell parameters and symmetry of the crystal structure. These patterns are valuable for quality control and polymorphic screening of the compound.
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Theory)
Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies on related naphthyridine derivatives using B3LYP functional with 6-311G(d,p) basis sets have demonstrated excellent agreement between calculated and experimental structural parameters. These calculations reveal optimized geometries that closely match experimental X-ray diffraction data, validating the computational approach for predicting structural and electronic properties of these heterocyclic systems.
Molecular orbital analysis reveals the electronic characteristics of the compound, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The aromatic portion of the molecule typically exhibits delocalized pi-electron systems, while the saturated tetrahydro region shows localized sigma-bonding orbitals. The methoxy group contributes electron density to the aromatic system through resonance effects, influencing the overall electronic distribution and chemical reactivity patterns.
Vibrational frequency calculations using density functional theory methods provide theoretical infrared and Raman spectra that can be compared with experimental data for structural confirmation. Anharmonic frequency computations using vibrational perturbation theory second-order, vibrational self-consistent field, and perturbation theory second-order vibrational self-consistent field methods have shown excellent agreement with experimental vibrational spectra for naphthyridine derivatives. These calculations help assign specific vibrational modes to observed spectroscopic bands and provide insights into molecular dynamics and flexibility.
Electronic excitation calculations using time-dependent density functional theory reveal the absorption spectrum and electronic transition characteristics of the compound. For naphthyridine derivatives, these calculations typically predict pi to pi-star transitions in the ultraviolet region, with specific wavelengths depending on the substitution pattern and electronic effects of functional groups. The methoxy substituent generally causes bathochromic shifts in the absorption spectrum due to its electron-donating character, extending conjugation and lowering transition energies.
Thermodynamic property calculations provide important information about stability, reactivity, and phase behavior. Density functional theory calculations can predict formation enthalpies, entropy values, and Gibbs free energies that are valuable for understanding the thermodynamic favorability of various chemical processes involving the compound. These calculations also provide insights into conformational energy differences and barrier heights for molecular rearrangements, contributing to a comprehensive understanding of the compound's behavior under various conditions.
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPCJMIOUAHIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This approach is consistent with strategies used for related tetrahydro-naphthyridine compounds, where the introduction of electron-donating groups (e.g., methoxy) at strategic positions facilitates ring closure and stabilizes the target heterocycle.
Key Preparation Methods
Condensation and Cyclization from Substituted Pyridines
- Starting Materials : Substituted 2-aminopyridines or related derivatives with electron-releasing groups at the 6-position (analogous to the 8-position in 1,5-naphthyridine numbering) are used to activate the ring for cyclization.
- Reaction Conditions : Condensation with aldehydes (such as methoxy-substituted benzaldehydes) and pyruvic acid or derivatives under reflux in alcoholic solvents.
- Mechanism : The electron-donating methoxy group enhances nucleophilicity at the C-3 position of the pyridine ring, promoting cyclization to form the fused tetrahydro-naphthyridine ring system.
- Outcome : Formation of tetrahydro-1,5-naphthyridine derivatives with methoxy substitution at the 8-position.
This method is an adaptation of the Doebner reaction, historically used for quinoline synthesis, modified for naphthyridine ring systems. The presence of the methoxy group improves yields and selectivity for the desired ring closure.
Use of Benzalpyruvic Acid Intermediates
- Preparation of Benzalpyruvic Acid : Benzalpyruvic acid derivatives bearing methoxy substitution are synthesized and then reacted with substituted 2-aminopyridines.
- Cyclization : The reaction proceeds via condensation and dehydration steps, leading to ring closure and formation of the tetrahydro-naphthyridine core.
- Acid Treatment : Subsequent treatment with hydrochloric acid (conc. HCl) facilitates protonation and stabilization of the product, often isolating it as a hydrochloride salt.
This approach enhances the yield of the tetrahydro-naphthyridine by providing a more reactive intermediate and is supported by ultraviolet spectral data confirming the structure of the products.
Detailed Reaction Flow and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 2-Amino-6-methoxypyridine + o-methoxybenzaldehyde + pyruvic acid in ethanol, reflux | Initial condensation forming intermediate adduct |
| 2 | Dehydration under reflux | Promotes cyclization to tetrahydro-naphthyridine ring |
| 3 | Treatment with concentrated HCl | Formation of monohydrochloride salt, stabilization |
| 4 | Purification by recrystallization | Isolation of pure this compound hydrochloride |
Research Findings and Yield Data
- The introduction of a methoxy group at the 8-position significantly improves the cyclization efficiency compared to unsubstituted or methyl-substituted analogs.
- Yields of the tetrahydro-naphthyridine hydrochloride salts typically range from moderate to good (20–40% overall), depending on reaction conditions and purity of starting materials.
- Ultraviolet spectral analysis shows characteristic absorption maxima confirming the aromatic heterocyclic structure with methoxy substitution, consistent with reported data for similar compounds.
Comparative Notes on Substituent Effects
| Substituent at Pyridine Ring Position | Effect on Cyclization and Yield |
|---|---|
| Methoxy (electron-donating) | Activates C-3 position, enhances cyclization yield |
| Methyl (weak electron-donating) | Less effective, often leads to uncyclized products |
| Hydroxy (electron-donating) | Effective but yields lower than methoxy substitution |
The methoxy group’s stronger electron-donating ability compared to methyl groups is crucial in facilitating ring closure to form the tetrahydro-naphthyridine system.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Doebner-type condensation | 2-Amino-6-methoxypyridine + aldehyde | Pyruvic acid, ethanol, reflux | 25–35 | Methoxy substitution improves yield |
| Benzalpyruvic acid intermediate | Benzalpyruvic acid + substituted aminopyridine | Acidic workup (conc. HCl) | 30–40 | Enhanced cyclization efficiency |
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents and conditions used.
Scientific Research Applications
Biological Activities
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Properties : Compounds within the naphthyridine class have shown effectiveness against various bacterial strains. For instance, studies indicate that certain naphthyridines possess significant activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research has demonstrated that 8-methoxy derivatives can inhibit cancer cell proliferation. For example, 1,5-naphthyridine derivatives have been studied for their ability to induce apoptosis in cancer cell lines such as HeLa and HL-60 . The mechanism often involves the inhibition of topoisomerase II and other cellular pathways critical for cancer progression.
- Anti-inflammatory Effects : Some naphthyridine compounds have been reported to exhibit anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production in various models .
- Neurological Applications : There is growing interest in the use of naphthyridines for treating neurological disorders. Compounds have been evaluated for their potential in managing conditions like Alzheimer's disease and depression due to their ability to cross the blood-brain barrier .
Synthetic Strategies
The synthesis of this compound typically involves several key steps:
- Cyclization Reactions : The formation of the naphthyridine ring system can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-pyridines and β-ketoesters. This method has been optimized for higher yields using various catalysts .
- Functionalization : The introduction of methoxy groups and other substituents can be performed through electrophilic aromatic substitution or nucleophilic substitution methods. These modifications are crucial for enhancing biological activity and selectivity .
Case Study 1: Anticancer Activity
A study published in Nature highlighted that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of a specific protein involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another research article demonstrated that a series of naphthyridine derivatives showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the 8-position significantly influenced efficacy.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains including Staphylococcus aureus |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits topoisomerase II |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production |
| Neurological Disorders | Potential treatment for Alzheimer's and depression; crosses blood-brain barrier |
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, as a Fab I inhibitor, it interferes with the bacterial fatty acid synthesis pathway, thereby exhibiting antibacterial properties . In anticancer research, it is believed to interact with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 8-methoxy group in 8-Methoxy-THN donates electron density to the ring, enhancing stability in dehydrogenation reactions compared to electron-withdrawing groups (e.g., Br) .
- Positional Isomerism : 6-Methoxy-THN (electron-donating at C6) shows distinct reactivity in hydrogenation/dehydrogenation cycles compared to 8-Methoxy-THN .
- Functionalization Potential: Bromo derivatives (e.g., 6-Bromo-THN) serve as versatile intermediates for cross-coupling reactions, whereas methoxy groups are less reactive in such transformations .
Dehydrogenation to Aromatic Naphthyridines
Pharmaceutical Relevance
- Methoxy Derivatives : 8-Methoxy and 6-methoxy-THN are intermediates for antileishmanial and antitumor agents, with methoxy groups enhancing bioavailability .
Biological Activity
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂O
- Molecular Weight : 164.20 g/mol
- CAS Number : 1820673-53-7
The compound features a tetrahydro-1,5-naphthyridine core with a methoxy group at the 8th position, which influences its biological activity and interaction with various biomolecules .
Mode of Action
This compound interacts with several enzymes and proteins through various biochemical pathways. It is known to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate cell signaling pathways and gene expression.
- Affect cellular metabolism by influencing key metabolic enzymes .
Biochemical Pathways
The compound participates in biochemical reactions involving:
- Oxidation and Reduction : It can undergo oxidation to form naphthyridine derivatives and reduction back to its saturated form.
- Nucleophilic Substitution : The methoxy group can participate in nucleophilic substitution reactions under basic conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential as an antibacterial agent:
- In vitro Studies : The compound demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : Its antibacterial effects are attributed to the inhibition of DNA gyrase and other essential bacterial enzymes .
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Cell Line Studies : It showed cytotoxic effects against human cancer cell lines such as HL-60 (leukemia) and HeLa (cervical cancer).
- Mechanism of Action : The anticancer activity may be linked to the inhibition of topoisomerase II, a crucial enzyme for DNA replication .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various naphthyridine derivatives, this compound was found to possess superior activity compared to standard antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of many comparative drugs .
Q & A
Q. What are the established synthetic methodologies for 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, and what experimental parameters critically influence yield?
- Answer : A mechanochemical aza-vinylogous Povarov reaction has been employed to synthesize tetrahydro-1,5-naphthyridines. For example, a 6-methoxy derivative was prepared using imine precursors and allylidene hydrazine under solvent-free conditions, yielding 67% after chromatography (petroleum ether:ethyl acetate, 9:1) . Methoxy groups can also be introduced via nucleophilic substitution of chloro precursors using sodium methoxide (MeONa) in refluxing methanol, as demonstrated in the synthesis of 2-methoxy-1,5-naphthyridine derivatives . Key parameters include reaction temperature (reflux conditions), stoichiometry, and purification methods.
Q. How can researchers optimize the purification of this compound using chromatography?
- Answer : Column chromatography with petroleum ether:ethyl acetate (9:1) is effective for isolating tetrahydro-1,5-naphthyridine derivatives, achieving 67% yield for a 6-methoxy analog . For polar intermediates, gradient elution (e.g., increasing ethyl acetate proportion) improves separation. Post-purification, analytical techniques like NMR and mass spectrometry are essential to confirm structural integrity and purity.
Q. What spectroscopic techniques are routinely used to characterize this compound derivatives?
- Answer : H and C NMR are standard for confirming substitution patterns and regiochemistry. UV spectroscopy in aqueous solutions has been critical for studying tautomerism in methoxy/hydroxy derivatives, revealing a dominance of pyridone tautomers under physiological conditions . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups.
Advanced Research Questions
Q. How does thermal instability affect the synthesis of 8-methoxy-1,5-naphthyridine derivatives, and what strategies mitigate rearrangement?
- Answer : Thermal rearrangement of 8-methoxy-1,5-naphthyridine to its 1-methyl isomer has been observed at elevated temperatures, complicating synthesis . To minimize this, controlled heating (e.g., microwave-assisted reactions) and inert atmospheres are recommended. Solid-state reactions with methyl iodide can also lead to unexpected methylation; alternative alkylation reagents (e.g., benzyl halides) may reduce side reactions .
Q. How can tautomerism in hydroxy/methoxy-1,5-naphthyridines influence their reactivity and biological activity?
- Answer : UV spectroscopy studies show that hydroxy-1,5-naphthyridines predominantly exist as pyridone tautomers in aqueous solutions, which can alter hydrogen-bonding interactions and binding affinities in biological systems . For methoxy derivatives, tautomerism is suppressed, but steric effects from the methoxy group may impact regioselectivity in further functionalization (e.g., alkylation or cross-coupling) .
Q. What methodological challenges arise in achieving regioselective methoxy introduction on tetrahydro-1,5-naphthyridine scaffolds?
- Answer : Regioselective substitution of chloro precursors with methoxy groups requires precise control of reaction conditions. For example, 2-chloro-1,5-naphthyridine reacts with MeONa in refluxing methanol to yield 2-methoxy-1,5-naphthyridine (38% yield), but competing elimination or over-alkylation can occur . Computational modeling of transition states and solvent screening (e.g., DMF vs. MeOH) may improve selectivity.
Q. How do reaction conditions influence the dehydrogenation of tetrahydro-1,5-naphthyridines to aromatic analogs?
- Answer : Dehydrogenation of tetrahydro derivatives (e.g., 3-methyl-4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine) to aromatic naphthyridines is achieved using Pd/C at 200°C (56% yield) . Catalytic hydrogenation with Rh complexes (e.g., (PhP)RhH) in acidic ethanol enhances selectivity but requires careful pH control to avoid over-reduction .
Data Contradictions and Resolution
- Thermal Rearrangement vs. Stability : While 8-methoxy-1,5-naphthyridine undergoes thermal isomerization , its tetrahydro analog may exhibit greater stability due to reduced aromaticity. Comparative studies under identical conditions are needed.
- Yields in Nucleophilic Substitution : Methoxy introduction via MeONa yields 38–75% depending on substituents . Steric hindrance from adjacent groups (e.g., methyl or phenyl) may explain variability, suggesting tailored optimization for each derivative.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
